N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a fluorophenyl group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling Reactions: The final step involves coupling the tetrazole ring with the fluorophenyl group and the cyano group using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-chlorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- N-[cyano(2-bromophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- N-[cyano(2-methylphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Uniqueness
N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-14-4-2-1-3-13(14)15(9-18)20-16(24)11-5-7-12(8-6-11)23-10-19-21-22-23/h1-8,10,15H,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFNEAVITZVWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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